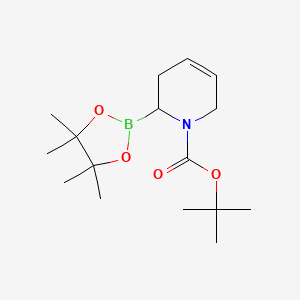

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that features a boronate ester group and a tetrahydropyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or aryl-heterocycle linkages. Key examples include:

Key Observations :

-

Optimal yields (>90%) are achieved with tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂ catalysts .

-

Reactions typically require inert atmospheres (N₂/Ar) and polar aprotic solvents (DMF, THF) .

-

Base selection varies: sodium carbonate or potassium acetate are common for facilitating transmetallation .

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through three stages:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetallation : Boronate ester transfers the aryl group to palladium.

-

Reductive Elimination : Biaryl formation with Pd⁰ regeneration .

Steric hindrance from the tert-butyl group slows transmetallation but improves regioselectivity in polyhalogenated substrates. The dioxaborolane moiety enhances stability against protodeboronation during acidic workup .

Functional Group Compatibility

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H25BNO4

- Molecular Weight : 309.2 g/mol

- CAS Number : 811439-53-9

The compound features a tetrahydropyridine core which is significant for its biological activity and reactivity in synthetic pathways. The presence of the dioxaborolane moiety enhances its utility in various chemical transformations.

Drug Development

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that derivatives of tetrahydropyridine compounds showed promise in inhibiting specific enzymes involved in cancer progression, suggesting potential for further development into therapeutic agents .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various reactions such as Suzuki coupling and other cross-coupling reactions which are pivotal in the formation of carbon-carbon bonds.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Suzuki Coupling | Aryl-boronic acid derivatives | |

| Cross-coupling | Complex heterocycles | |

| Nucleophilic Addition | Amino acid derivatives |

Catalysis

This compound has been utilized as a catalyst or catalyst precursor in various organic reactions. Its boron-containing structure can facilitate reactions by stabilizing transition states or acting as a Lewis acid.

Case Study : Research indicated that this compound effectively catalyzed the formation of complex amines from simple aldehydes and amines under mild conditions .

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it valuable in materials science. It can be used to create polymers with specific functionalities that are useful in coatings and adhesives.

Development of Functional Materials

This compound can be incorporated into materials to impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Table 2: Properties of Materials Modified with this compound

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Thermoplastic Polymers | Thermal Stability | |

| Coatings | Adhesion Strength |

Nanotechnology

In nanotechnology applications, this compound can be used to modify nanoparticles for drug delivery systems or imaging agents due to its biocompatibility and ability to form stable complexes with metal ions.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate: Similar structure but lacks the tetrahydropyridine ring.

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-sulfonate: Similar structure with a sulfonate group instead of a carboxylate group.

Uniqueness

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the combination of its boronate ester group and the tetrahydropyridine ring, which provides distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for constructing complex molecules.

Actividad Biológica

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- CAS Number : 811439-53-9

- Boiling Point : Approximately 357.2 °C (predicted) .

| Property | Value |

|---|---|

| Molecular Formula | C16H28BNO4 |

| Molecular Weight | 309.21 g/mol |

| Boiling Point | 357.2 °C (predicted) |

| Density | 1.05 g/cm³ (predicted) |

| pKa | -1.01 (predicted) |

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

Research indicates that this compound may interact with various biological pathways:

- NLRP3 Inhibition : The compound has shown potential as an NLRP3 inflammasome inhibitor. In vitro studies demonstrated that derivatives of similar structures could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

In Vitro Pharmacological Screening :

- A study involving the synthesis and screening of related compounds indicated that modifications in the structure significantly influenced biological activity. For example, certain derivatives exhibited effective anti-pyroptotic activity and reduced IL-1β secretion by approximately 19% at specific concentrations .

- Comparative Analysis :

- Toxicity and Safety Profile :

Propiedades

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJDRHJZLXJGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.